

Application Notes and Protocols for Targeted Lipid Analysis of Cholesteryl Heneicosanoate

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Compound of Interest

Compound Name: *Cholesteryl Heneicosanoate*

Cat. No.: *B15601101*

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Introduction

Cholesteryl esters are crucial lipids involved in the transport and storage of cholesterol, playing significant roles in various physiological and pathological processes. Among these,

Cholesteryl Heneicosanoate, a cholesteryl ester with an odd-chain fatty acid (heneicosanoic acid, C21:0), is of growing interest. The analysis of odd-chain fatty acids and their esters is gaining importance due to their potential links to metabolic health and disease. Unlike their even-chain counterparts, odd-chain fatty acids can be metabolized to propionyl-CoA, which can enter the Krebs cycle, highlighting a unique metabolic pathway.

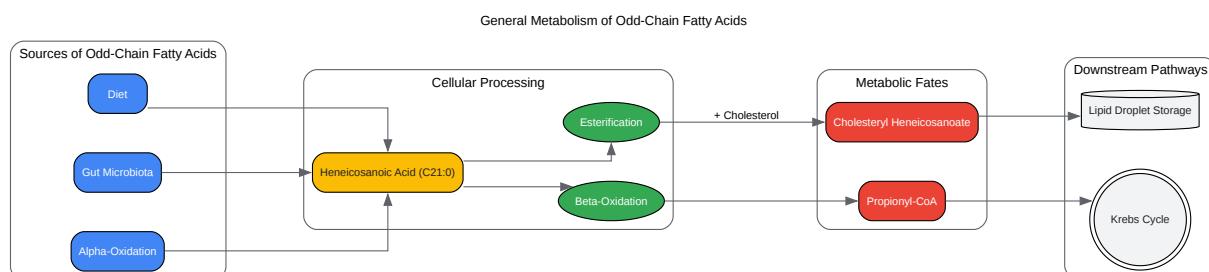
These application notes provide a comprehensive guide for the targeted quantitative analysis of **Cholesteryl Heneicosanoate** in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below cover sample preparation, lipid extraction, and detailed LC-MS/MS methodology.

Biological Significance of Odd-Chain Fatty Acids

Odd-chain fatty acids, such as heneicosanoic acid (C21:0), are found in various natural sources, including human milk and certain plants and microorganisms. Their presence in biological systems is linked to several key processes:

- Metabolic Health: Higher levels of circulating odd-chain fatty acids have been associated with a lower risk of metabolic diseases.
- Gut Microbiota: A significant portion of odd-chain fatty acids is synthesized by the gut microbiota.
- α -Oxidation: They can be produced in peroxisomes via the α -oxidation of longer-chain fatty acids.
- Cellular Signaling: Fatty acids are known to act as signaling molecules, and odd-chain fatty acids may have unique roles in cellular signaling pathways[1].

The diagram below illustrates the general pathways of odd-chain fatty acid metabolism.



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Caption: General metabolism of odd-chain fatty acids.

Experimental Protocols

Sample Preparation and Lipid Extraction

A robust and reproducible lipid extraction is critical for accurate quantification. The following protocol is a modification of the Bligh and Dyer method, optimized for the extraction of cholesterol esters from various biological matrices such as plasma, cells, and tissues.

Materials:

- Biological sample (e.g., 50 µL plasma, 1x10⁶ cells, 10 mg tissue)
- Internal Standard: Cholesterol Heptadecanoate (C17:0) or a deuterated cholesterol ester standard
- Chloroform (CHCl₃)
- Methanol (MeOH)
- Deionized water
- Phosphate-buffered saline (PBS)
- Homogenizer (for tissue samples)
- Centrifuge

Procedure:

- Sample Collection and Internal Standard Spiking:
 - For plasma/serum: Thaw the sample on ice. To 50 µL of plasma, add the internal standard at a known concentration.
 - For cultured cells: Wash 1x10⁶ cells with ice-cold PBS, centrifuge, and discard the supernatant. Resuspend the cell pellet in a small volume of water and add the internal standard.
 - For tissues: Weigh approximately 10 mg of frozen tissue and homogenize in a suitable buffer on ice. Add the internal standard to the homogenate.
- Lipid Extraction (Bligh and Dyer Method):

- To the sample containing the internal standard, add a mixture of chloroform and methanol to achieve a final ratio of 1:2:0.8 (v/v/v) of chloroform:methanol:water (the water volume includes the sample's aqueous volume).
- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
- Add an equal volume of chloroform and water to induce phase separation, resulting in a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
- Vortex again for 2 minutes and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
- Dry the extracted lipids under a gentle stream of nitrogen gas.
- Resuspend the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 40:50:10 v/v/v).

Targeted LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for the separation of cholesteryl esters.
- Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

- Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
- Gradient:
 - 0-2 min: 30% B
 - 2-12 min: Linear gradient to 100% B
 - 12-15 min: Hold at 100% B
 - 15.1-18 min: Return to 30% B and equilibrate
- Flow Rate: 0.4 mL/min
- Column Temperature: 50°C
- Injection Volume: 5 μ L

MS/MS Conditions:

- Ionization Mode: Positive ESI or APCI. APCI can be advantageous for less polar lipids like cholesteryl esters.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Cholesteryl esters typically form ammonium adducts ($[M+NH_4]^+$) in the presence of ammonium formate in the mobile phase. Upon collision-induced dissociation (CID), these adducts lose the fatty acyl chain and the ammonia, resulting in a characteristic cholesterol fragment at m/z 369.3.

Table 1: MRM Transitions for Targeted Analysis

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
Cholesteryl Heneicosanoate (C21:0)	694.7 ([M+NH4]+)	369.3	20-30	100
Cholesteryl Heptadecanoate (C17:0 - IS)	640.6 ([M+NH4]+)	369.3	20-30	100

*Note: The optimal collision energy should be determined empirically for the specific instrument used. A good starting point is 25 eV, followed by optimization to maximize the signal of the product ion.

Quantitative Data Summary

The following table provides expected performance characteristics for the targeted analysis of cholesteryl esters. These values are representative and may vary depending on the specific instrumentation and matrix.

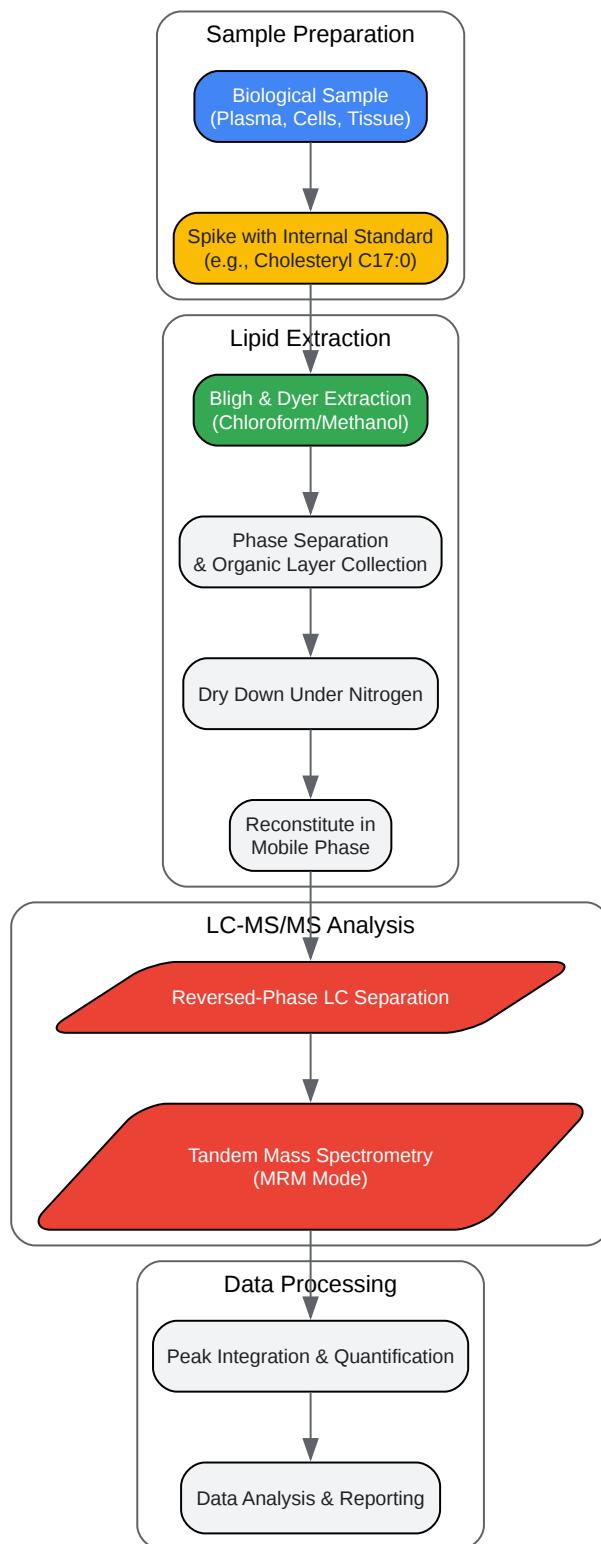
Table 2: Representative Quantitative Performance Data

Parameter	Cholesteryl Heneicosanoate	Reference
Limit of Detection (LOD)	0.1 - 1.0 ng/mL	[2][3]
Limit of Quantification (LOQ)	0.5 - 5.0 ng/mL	[2]
Linearity (r ²)	> 0.99	[3]
Recovery (%)	90 - 110%	[4]
Intra-day Precision (%CV)	< 10%	[4]
Inter-day Precision (%CV)	< 15%	[4]

Experimental Workflow

The following diagram outlines the complete experimental workflow from sample collection to data analysis.

Workflow for Targeted Analysis of Cholestrylo Heneicosanoate



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Caption: Workflow for targeted analysis of **Cholesteryl Heneicosanoate**.

Conclusion

The protocols and methods described in these application notes provide a robust framework for the targeted quantitative analysis of **Cholesteryl Heneicosanoate**. By employing a well-defined sample preparation and lipid extraction procedure coupled with a sensitive and specific LC-MS/MS method, researchers can accurately measure the levels of this unique odd-chain cholesteryl ester in various biological samples. This will facilitate a deeper understanding of the role of odd-chain fatty acids in health and disease, and may aid in the development of novel therapeutics and diagnostic biomarkers.

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